![molecular formula C15H23N3O3S B5599576 N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)
N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide involves complex chemical processes aimed at creating specific molecular structures with desired biological activities. For instance, a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase, showcasing the intricate steps and considerations in developing such molecules (Watanabe et al., 1997).
Molecular Structure Analysis
The molecular and supramolecular structures of derivatives related to our compound have been extensively studied, revealing details about bond angles, hydrogen bonding, and the effects of various substituents on the molecule's overall conformation. For example, Jacobs et al. (2013) reported on the structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, highlighting the importance of torsion angles and hydrogen bonding in determining molecular arrangement (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
The chemical reactions and properties of such molecules are often characterized by their interactions with other compounds and their reactivity under various conditions. Studies like those by Hoshino et al. (2001) on the formation and reaction of N-acyl- and N-methanesulfonyl derivatives demonstrate the complex chemical behavior and potential for generating diverse molecules from specific chemical frameworks (Hoshino, Suzuki, & Ogasawara, 2001).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and potential applications. The crystal structure analysis of N-3-Pyridinyl-methanesulfonamide by Dodoff et al. (2004) provides insight into the solid-state arrangement and stability of these molecules (Dodoff, Varga, & Kovala‐Demertzi, 2004).
Chemical Properties Analysis
Exploring the chemical properties involves examining the reactivity, stability, and interaction of the compound with various chemical agents. This includes understanding how functional groups influence the molecule's behavior during reactions. The work by Tamaddon and Azadi (2018) on nicotinium methane sulfonate illustrates the role of structural elements in catalytic activity and chemical reactivity, providing parallels for analyzing our compound's chemical properties (Tamaddon & Azadi, 2018).
properties
IUPAC Name |
N-[(3S,4R)-1-(5-acetylpyridin-2-yl)-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-4-5-13-9-18(10-14(13)17-22(3,20)21)15-7-6-12(8-16-15)11(2)19/h6-8,13-14,17H,4-5,9-10H2,1-3H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLZMTVECKRWRA-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)C2=NC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C2=NC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide |
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